molecular formula C18H9ClF5N3O B1664857 CRAC channel inhibitor-1

CRAC channel inhibitor-1

Número de catálogo: B1664857
Peso molecular: 413.7 g/mol
Clave InChI: LWJKSVUJZBEXCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide is a sophisticated research compound designed for investigating novel antibacterial strategies. This benzamide derivative is a valuable tool for microbiologists and chemical biologists studying the essential bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ). FtsZ is a prokaryotic protein homologous to eukaryotic β-tubulin and plays a critical role in cytokinesis, making it a promising target for antimicrobial development . Compounds based on the 2,6-difluorobenzamide scaffold, such as this one, have demonstrated potent activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis , and Mycobacterium tuberculosis . The primary mechanism of action for this class of inhibitors is the targeted disruption of FtsZ function. By binding to FtsZ, these compounds interfere with its ability to assemble into the Z-ring, a structure fundamental to bacterial cell division . This intervention effectively halts the proliferation of bacterial cells, providing researchers with a means to explore mechanisms of bacterial death and the potential for overcoming multi-drug resistant infections. The structural design of this inhibitor, incorporating a pyrazinyl core and specific halogenated phenyl groups, is intended to optimize binding affinity and selectivity for FtsZ. Its use is strictly confined to laboratory research for advancing the understanding of bacterial cell division and evaluating new therapeutic avenues against antibiotic-resistant bacteria.

Propiedades

IUPAC Name

N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF5N3O/c19-11-5-4-9(18(22,23)24)6-10(11)14-7-26-15(8-25-14)27-17(28)16-12(20)2-1-3-13(16)21/h1-8H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJKSVUJZBEXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(N=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₉ClF₅N₃O
  • Molecular Weight : 413.73 g/mol
  • CAS Number : 903591-53-7

The compound features a complex structure with a pyrazine ring and multiple fluorinated aromatic substituents, which contribute to its unique biological properties.

N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide has been studied for its role as a potential inhibitor of various biological targets. Preliminary studies indicate that it may act through the inhibition of specific kinases involved in cancer cell proliferation. For instance, related compounds have demonstrated the ability to inhibit RET kinase activity, which is crucial in certain cancer pathways .

Efficacy in Assays

The compound has been evaluated in several biological assays to determine its potency and selectivity. Notably:

  • Kinase Inhibition : Compounds structurally similar to N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide have shown moderate to high potency in ELISA-based kinase assays, particularly against RET kinase .
  • Cell Proliferation : In cellular models, these compounds have inhibited proliferation driven by RET wildtype and gatekeeper mutations, suggesting their potential as therapeutic agents in cancers dependent on RET signaling .

Case Studies

  • RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. Among them, a compound closely related to N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide exhibited significant inhibition of cell proliferation in RET-dependent cancer cell lines .
  • SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications on the benzamide moiety can enhance potency against specific targets. For example, the introduction of different halogens or functional groups on the aromatic rings has been shown to influence binding affinity and biological activity .

Comparative Biological Activity Table

Compound NameTargetAssay TypeIC50 (µM)Notes
N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamideRET KinaseELISA0.6 - 4.6Moderate potency
Related Benzamide DerivativeRET KinaseELISA0.3 - 1.0High potency
Benzamide AnalogmPGES-1Enzymatic Assay0.02 - 0.1Selective inhibitor

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Benzoylurea Derivatives

Several benzoylurea derivatives share the 2,6-difluorobenzamide backbone but differ in heterocyclic substituents and side chains. Key examples include:

Table 1: Comparison of Structural and Functional Features
Compound Name Molecular Formula Heterocycle Key Substituents Reported Activity Reference
Target Compound C₁₈H₉ClF₅N₃O Pyrazine 2-chloro-5-(trifluoromethyl)phenyl Not explicitly reported
N-(3-(((2-chloro-5-methoxypyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4h) C₂₀H₁₄ClFN₄O₃S Pyrimidine 2-chloro-5-methoxypyrimidinyl, thioether Antifungal, antibacterial
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ Pyridine 3-chloro-5-(trifluoromethyl)pyridinyloxy Insect growth regulator
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide C₁₆H₈Cl₂F₂N₄O₂S Thiadiazole 2,4-dichlorophenyl, thiadiazole Crystallographic study
Key Observations:

Heterocycle Impact: The pyrazine ring in the target compound differs from pyrimidine (e.g., 4h) or pyridine (e.g., chlorfluazuron) in electronic and steric properties. Pyrazine’s electron-deficient nature may enhance binding to biological targets compared to pyrimidine or thiadiazole derivatives .

Thioether linkages in 4h may reduce metabolic stability compared to the direct amide bond in the target compound .

Chlorfluazuron’s LC₅₀ against lepidopteran larvae is <1 ppm, highlighting the potency of trifluoromethylpyridine derivatives .

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Purity (%) Solubility Synthesis Yield (%)
Target Compound Not reported 95 Likely DMSO-soluble Not reported
4h (Pyrimidine derivative) 168–170 >98 Ethanol-insoluble 72
Chlorfluazuron 178–180 >99 Acetone-soluble 85 (patent scale)

Métodos De Preparación

Pyrazine Core Formation and Functionalization

The pyrazine ring is typically constructed via cyclization or substitution reactions. A critical intermediate, 5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-amine , is synthesized through:

  • Nucleophilic aromatic substitution : Reacting 3,6-dichloropyrazine with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) at 80–100°C for 12–24 hours1.
  • Catalytic coupling : Palladium catalysts (e.g., Pd(OAc)$$_2$$) enable coupling between chloropyrazine and aryl boronic acids under Suzuki–Miyaura conditions2.

Amidation with 2,6-Difluorobenzoyl Chloride

The final step involves coupling the pyrazine intermediate with 2,6-difluorobenzoyl chloride:

  • Schotten–Baumann reaction : The amine reacts with 2,6-difluorobenzoyl chloride in a biphasic system (water/dichloromethane) with NaOH as a base3.
  • Direct amidation : Using coupling agents like HATU or EDCI in anhydrous DMF at 0–25°C4.

Detailed Methodologies

Patent-Based Synthesis (CN115772118A)5

Steps :

  • Activation of 2,6-Difluorobenzamide :
    • React 2,6-difluorobenzamide with oxalyl chloride (1:1.02–1.1 molar ratio) in toluene at 40–50°C for 1 hour, followed by reflux (5–6 hours).
  • Formation of Intermediate III :
    • Combine the activated acid with 3-aminophenol (1:1–1.02 molar ratio) and 2-chloro-5-trifluoromethylpyridine (1:1–1.02 molar ratio) in toluene. Add K$$2$$CO$$3$$ (1.01–1.05 molar ratio) and reflux for 8 hours.
  • Chlorination and Purification :
    • Treat Intermediate III with N-chlorosuccinimide (NCS) in DMF at 60°C. Isolate via hot filtration and recrystallization.

Yield : 92–94.7%6.

Academic Optimization (PMC7248996)7

Modifications :

  • Pyrazine ring synthesis : Use thiophosgene to convert hydroxypyrazine to trichloromethoxypyrazine, followed by Cl/F exchange with SbF$$_3$$.
  • Catalysis : Replace K$$2$$CO$$3$$ with Cs$$2$$CO$$3$$ to enhance reaction rates in DMF at 80°C8.

Yield : 78–83%9.

Comparative Analysis of Methods

Parameter Patent Method10 Academic Method11
Reagents Oxalyl chloride, K$$2$$CO$$3$$ Thiophosgene, SbF$$_3$$
Solvent Toluene DMF
Temperature 40–100°C 60–80°C
Yield 92–94.7% 78–83%
Purification Recrystallization Column chromatography

Challenges and Solutions

Steric Hindrance

The trifluoromethyl group introduces steric bulk, slowing down amidation. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 1–2 hours12.
  • High-pressure conditions : Enhances reactivity in sealed tubes at 120°C13.

Byproduct Formation

  • Unwanted chlorination : Controlled addition of NCS minimizes over-chlorination14.
  • Hydrolysis of intermediates : Use anhydrous solvents and molecular sieves15.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst recycling : Pd/C or Pd(OAc)$$_2$$ recovered via filtration reduces costs16.
  • Solvent reuse : Toluene and DMF distilled and reused in subsequent batches17.
  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN115772118A (2022) 

  • CN110746322A (2019) 

  • CN110746322A (2019) 

  • CN110746322A (2019) 

  • Royal Society of Chemistry Supporting Information (2014) 

  • Royal Society of Chemistry Supporting Information (2014) 

  • Royal Society of Chemistry Supporting Information (2014) 

  • PMC7248996 (2020) 

  • PMC7248996 (2020) 

  • PMC7248996 (2020) 

  • WO2019097306A2 (2018) 

  • WO2019097306A2 (2018) 

  • WO2019097306A2 (2018) 

  • WO2019097306A2 (2018) 

  • WO2019097306A2 (2018) 

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis involves coupling halogenated pyrazine intermediates with benzamide derivatives. A typical route includes reacting 2,6-difluorobenzoyl chloride with a substituted pyrazine amine (e.g., 5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-amine) under basic conditions (e.g., triethylamine) in anhydrous DMF. Purification is achieved via recrystallization or silica gel chromatography. Key steps require strict moisture control to avoid hydrolysis of reactive intermediates .

Q. What analytical techniques confirm the compound’s structural integrity?

  • 1H/13C NMR : Validates aromatic proton environments and trifluoromethyl group presence.
  • HRMS : Confirms molecular weight (e.g., m/z 506.2097 for C20H10Cl2F5N3O3).
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in crystalline forms (e.g., space group P21/c) .
  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aryl-F vibrations .

Q. What are the known biological targets and modes of action?

The compound acts as an insect chitin synthesis inhibitor by competitively binding to UDP-N-acetylglucosamine transporters in insect microsomes. Target validation uses radiolabeled analogs in competitive assays with Spodoptera frugiperda larvae extracts. Comparative studies with diflubenzuron (a structural analog) highlight enhanced activity against Coleoptera species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity across studies?

  • Standardized assays : Use WHO-recommended insect growth regulator protocols with uniform larval stages and diet compositions.
  • SAR studies : Synthesize analogs with modifications to the pyrazine ring (e.g., Cl → Br substitution) or benzamide fluorine positions to isolate critical pharmacophores.
  • Metabolic profiling : Compare detoxification pathways in resistant vs. susceptible insect strains using LC-MS/MS .

Q. What strategies optimize yields in synthesizing halogen-rich analogs?

  • Palladium catalysis : Suzuki-Miyaura couplings introduce aryl-boronate intermediates to the pyrazine core.
  • Fluorination reagents : Use Selectfluor® for late-stage trifluoromethylation at elevated temperatures (80–100°C).
  • Reaction monitoring : Employ TLC with UV-active fluorescent indicators (e.g., 254 nm) for halogenated intermediates .

Q. How should stability studies be designed under varying pH conditions?

  • Buffer preparation : Use HCl (pH 1.0), acetate (pH 4.5), phosphate (pH 7.4), and borate (pH 9.0) buffers.
  • Degradation analysis : Incubate at 37°C for 28 days, sampling at 0, 7, 14, and 28 days. Analyze via HPLC-PDA-MS to identify hydrolysis products (e.g., free benzamide acids).
  • Stress testing : Compare thermal (60°C) and oxidative (H2O2) degradation pathways to assess pH-specific instability .

Methodological Considerations

  • Synthetic challenges : Halogen exchange reactions may produce regioisomers; use NOESY NMR to differentiate positional isomers .
  • Biological assays : Include positive controls (e.g., fluazuron) and validate target specificity via RNAi knockdown of chitin synthase genes in model insects .
  • Data interpretation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with computational models (DFT) to resolve electronic effects of fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CRAC channel inhibitor-1
Reactant of Route 2
Reactant of Route 2
CRAC channel inhibitor-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.